5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride
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Overview
Description
5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride is a complex organic compound with a molecular formula of C25H26ClN3O. It is known for its significant biological activity and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperidine with a propyl chain, followed by cyclization with pyrrolo[1,2-a]quinoxalin-4-one under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to act as a selective antagonist for certain receptors, such as CX3C chemokine receptor 1 (CX3CR1). This interaction can inhibit the signaling pathways involved in cell migration and inflammation, making it a valuable tool in cancer research .
Comparison with Similar Compounds
Similar Compounds
JMS-17-2: Another selective antagonist for CX3CR1 with similar biological activity.
Pyrrolo[1,2-a]quinoxalin-4-one derivatives: Various derivatives with modifications to the piperidine or quinoxaline rings.
Uniqueness
5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one is unique due to its specific structural features, such as the 4-chlorophenyl group and the piperidine ring. These features contribute to its high selectivity and potency as a receptor antagonist .
Properties
Molecular Formula |
C25H27Cl2N3O |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride |
InChI |
InChI=1S/C25H26ClN3O.ClH/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30;/h1-3,5-11,15,20H,4,12-14,16-18H2;1H |
InChI Key |
UAGOSAKAAICKNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O.Cl |
Origin of Product |
United States |
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